molecular formula C10H9N3O B3034834 N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine CAS No. 23972-21-6

N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine

Cat. No.: B3034834
CAS No.: 23972-21-6
M. Wt: 187.2 g/mol
InChI Key: AHIWIYDSUFYRND-KPKJPENVSA-N
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Description

N-[(1-Phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C10H9N3O It is known for its unique structure, which includes a pyrazole ring and a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(1-Phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[(1-Phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

N-[(1-Phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of N-[(1-Phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine.

    1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride: A related compound with a similar pyrazole structure.

    4-Amino-1H-pyrazole: Another pyrazole derivative with different functional groups.

Uniqueness

This compound is unique due to its combination of a pyrazole ring and a hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications.

Properties

IUPAC Name

(NE)-N-[(1-phenylpyrazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-12-7-9-6-11-13(8-9)10-4-2-1-3-5-10/h1-8,14H/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIWIYDSUFYRND-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C=N2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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